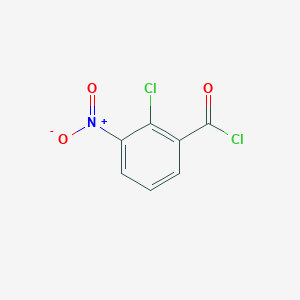

2-Chloro-3-nitrobenzoyl chloride

Description

Positioning within Aromatic Acyl Halide Chemistry and Nitroarene Chemistry

2-Chloro-3-nitrobenzoyl chloride belongs to two important classes of organic compounds: aromatic acyl halides and nitroarenes.

Aromatic Acyl Halides: These are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halide, in this case, a chloride. wikipedia.orgteacherinabox.org.aubritannica.com The acyl chloride group is a highly reactive functional group, making these compounds excellent acylating agents in reactions like Friedel-Crafts acylation to form aromatic ketones. fiveable.me They readily react with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively. teacherinabox.org.au The reactivity of the acyl chloride is a cornerstone of its utility in organic synthesis. teacherinabox.org.aufiveable.me

Nitroarene Chemistry: Nitroarenes are aromatic compounds containing one or more nitro (-NO2) groups attached to the aromatic ring. rsc.orgepa.gov The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. rsc.orgmdpi.comrsc.org This electron-withdrawing nature activates the ring towards nucleophilic aromatic substitution (SNAr) reactions. rsc.orgrsc.org Furthermore, the nitro group itself can be transformed into other functional groups, most notably through reduction to an amino group (-NH2), which is a fundamental transformation in the synthesis of many pharmaceuticals, dyes, and other industrially important chemicals. rsc.orgmdpi.comrsc.org The presence of both a chloro and a nitro group on the benzene (B151609) ring of this compound provides multiple reaction sites and influences the regioselectivity of its reactions.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The dual functionality of this compound makes it a versatile building block in modern organic synthesis. Its acyl chloride group allows for the introduction of the 2-chloro-3-nitrophenyl moiety into various molecules through acylation reactions. The resulting products can then undergo further transformations involving the chloro and nitro substituents.

In medicinal chemistry, nitro-substituted aromatic compounds are precursors for a wide range of biologically active molecules. mdpi.comhilarispublisher.com For instance, derivatives of nitrobenzoyl chlorides have been investigated for their antimicrobial properties. The ability to introduce the 2-chloro-3-nitrobenzoyl framework is valuable for creating libraries of compounds for drug discovery programs. For example, it is a known precursor in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of compounds investigated as potential antitubercular agents. nih.gov

The general synthetic utility is highlighted by the common preparation of acyl chlorides from their corresponding carboxylic acids using reagents like thionyl chloride or phosphorus pentachloride. teacherinabox.org.auorgsyn.orggoogle.com This straightforward conversion underscores their role as activated intermediates.

Current Research Challenges and Prospective Avenues for this compound Studies

Despite its utility, research involving this compound faces certain challenges. One key area of investigation is the regioselectivity of its reactions. The presence of three different substituents on the aromatic ring can lead to a mixture of products in subsequent reactions, necessitating careful control of reaction conditions to achieve the desired isomer.

Future research is likely to focus on several promising avenues:

Development of Novel Synthetic Methodologies: Exploring new, more efficient, and environmentally friendly methods for the synthesis of this compound and its derivatives is an ongoing area of interest. This includes the use of novel catalysts and reaction media.

Exploration of New Applications: Researchers are continuously seeking new applications for this versatile building block. This includes its use in the synthesis of novel materials, agrochemicals, and a broader range of pharmaceutical agents.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound can lead to better control over its reactivity and the development of more selective transformations.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUUKEMEFZPHQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Investigation of Reaction Mechanisms and Pathways of 2 Chloro 3 Nitrobenzoyl Chloride

Mechanistic Aspects of Nucleophilic Acyl Substitution Reactions

2-Chloro-3-nitrobenzoyl chloride is a highly reactive acylating agent, a characteristic attributed to the electron-withdrawing properties of its substituents. These properties enhance the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. The primary mechanism by which this compound reacts is through nucleophilic acyl substitution.

Amidation Reactions with Diverse Amine Nucleophiles

The reaction of this compound with a variety of amine nucleophiles proceeds through a nucleophilic acyl substitution mechanism to form amides. This process is initiated by the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the benzoyl chloride. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the chloride ion, a good leaving group, and the formation of a new carbon-nitrogen bond, resulting in the corresponding amide. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The reactivity of the amine nucleophile is a key factor in the reaction rate, with more basic amines generally reacting more rapidly.

For instance, 2-chloro-3-nitrobenzoic acid, the precursor to the title compound, undergoes condensation with aminoquinolines to form phenylquinolylamines. sigmaaldrich.com Similarly, the related compound 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is converted to its acid chloride and then reacted with concentrated ammonia (B1221849) to produce the corresponding benzamide (B126) in good yield. nih.gov

Esterification Reactions with Various Alcohol Nucleophiles

Analogous to amidation, this compound readily undergoes esterification with various alcohol nucleophiles. The reaction mechanism is also a nucleophilic acyl substitution. The alcohol, acting as the nucleophile, attacks the carbonyl carbon. This is followed by the formation of a tetrahedral intermediate which then eliminates the chloride ion to yield the ester product. To drive the equilibrium towards the formation of the ester, the reaction is often conducted in the presence of a base to scavenge the HCl produced. The rate of esterification is influenced by the nucleophilicity of the alcohol and the steric hindrance around the hydroxyl group.

Impact of Electronic and Steric Effects on Carbonyl Electrophilicity and Reaction Kinetics

The reactivity of this compound is significantly influenced by both electronic and steric factors.

Electronic Effects:

The presence of the nitro group (NO₂) and the chlorine atom (Cl) on the benzene (B151609) ring plays a crucial role in activating the carbonyl group for nucleophilic attack. Both are electron-withdrawing groups, meaning they pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. epa.gov This inductive withdrawal of electrons makes the carbonyl carbon more electron-deficient (electrophilic) and thus more susceptible to attack by nucleophiles. The nitro group, in particular, exerts a strong electron-withdrawing effect through both inductive and resonance effects, significantly enhancing the electrophilicity of the carbonyl carbon.

Steric Effects:

Aromatic Reactivity and Substitution Patterns

Friedel-Crafts Acylation: Substrate Scope and Regioselectivity

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. libretexts.org The reaction typically involves an acyl halide, a Lewis acid catalyst (like AlCl₃), and an aromatic substrate. masterorganicchemistry.com However, the application of Friedel-Crafts acylation to substrates like this compound is generally not feasible. The strong deactivating nature of the nitro group and the chlorine atom makes the aromatic ring electron-deficient and therefore highly unreactive towards electrophilic attack. libretexts.org Friedel-Crafts reactions work best with activated or at least neutral aromatic rings.

Considerations for Nucleophilic Aromatic Substitution

While the benzene ring in this compound is deactivated towards electrophilic attack, it is activated for nucleophilic aromatic substitution (SNA_r). wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This type of reaction involves a nucleophile displacing a leaving group (in this case, the chloride ion) on the aromatic ring. wikipedia.org The presence of strong electron-withdrawing groups, such as the nitro group, is a prerequisite for S_NAr reactions to occur. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

For S_NAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance. libretexts.orglibretexts.org In this compound, the nitro group is in the meta position relative to the chlorine atom. This positioning means that the nitro group cannot directly stabilize the negative charge of the Meisenheimer complex through resonance. Therefore, nucleophilic aromatic substitution at the chlorine-bearing carbon is not expected to be a favorable reaction pathway for this specific isomer.

Chemoselective Reduction of the Nitro Group

The selective reduction of the nitro group in this compound to an amino group, while preserving the reactive acyl chloride and the chloro substituent, is a critical transformation for the synthesis of various heterocyclic compounds and other complex molecules. This requires careful selection of reagents and reaction conditions to achieve high chemoselectivity.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. tcichemicals.com For substrates like this compound, the primary challenge is to prevent the hydrodehalogenation (loss of the chlorine atom) and the reduction of the acyl chloride moiety.

Key strategies to enhance selectivity in the catalytic hydrogenation of chlorinated nitroaromatic compounds include:

Catalyst Selection: Platinum on carbon (Pt/C) is a common catalyst for nitro group reduction. google.com The use of sulfided platinum on carbon or the addition of catalyst poisons like thiophene (B33073) can suppress dehalogenation. google.com Other noble metal catalysts such as palladium, rhodium, and ruthenium can also be employed. google.com

Reaction Medium: The reaction is often carried out in a molten state if the melting point of the nitro compound is not excessively high. google.com To protect the acid chloride functionality, which would be hydrolyzed by water or protic solvents, an inert aprotic solvent is necessary. The addition of an acid acceptor, such as sodium carbonate or bicarbonate, can be beneficial in some cases to maintain a neutral to slightly basic pH, although this must be balanced with the stability of the acyl chloride. google.com

Reaction Conditions: The reaction is typically run under elevated hydrogen pressure, ranging from 15 to 1400 psi. google.com The temperature is kept above the melting point of the starting material to ensure a liquid phase. google.com

Stoichiometric Reduction:

Stoichiometric reducing agents offer an alternative to catalytic hydrogenation, often with different selectivity profiles. For the reduction of a nitro group in the presence of an acyl chloride, reagents that are compatible with the acid chloride are required.

Commonly used stoichiometric reducing agents for nitro groups include metal/acid combinations. However, many of these (e.g., Sn/HCl, Fe/HCl) are not suitable for substrates containing an acid chloride due to the harsh acidic and aqueous conditions which would lead to hydrolysis.

A more suitable approach involves the use of metal hydrides under carefully controlled conditions, although the high reactivity of the acyl chloride towards these reagents presents a significant challenge.

| Reduction Method | Typical Reagents/Catalysts | Key Considerations for this compound |

| Catalytic Hydrogenation | H₂, Pt/C, Pd/C, Rh/C, Ru/C tcichemicals.comgoogle.com | - Prevention of hydrodehalogenation. - Protection of the acyl chloride group from reduction or hydrolysis. - Use of inert, aprotic solvents. |

| Stoichiometric Reduction | Metal powders (Fe, Sn, Zn) in acidic media | - Generally incompatible with the acyl chloride group due to harsh reaction conditions. |

Organometallic Coupling Reactions: Grignard and Related Processes

The acyl chloride functional group of this compound is a primary site for reaction with organometallic reagents, such as Grignard reagents (R-MgX). These reactions are fundamental for carbon-carbon bond formation, leading to the synthesis of ketones.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The organometallic reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of a ketone.

A general scheme for this reaction is as follows: this compound + R-MgX → 2-Chloro-3-nitro-(R)-ketone + MgXCl

It is crucial to control the stoichiometry of the Grignard reagent. The use of an excess of the organometallic reagent can lead to a second nucleophilic attack on the initially formed ketone, resulting in the formation of a tertiary alcohol after aqueous workup. The electron-withdrawing nature of the nitro and chloro substituents on the aromatic ring can influence the reactivity of the ketone intermediate.

| Reactant | Product Type | Potential Side Products |

| 1 equivalent of Grignard Reagent (R-MgX) | Ketone | - |

| >2 equivalents of Grignard Reagent (R-MgX) | Tertiary Alcohol (after workup) | Ketone |

Complex Acylation Phenomena: Diacylation and Monoacylation Control Strategies

This compound is an effective acylating agent for nucleophiles such as amines and alcohols. When reacting with molecules containing multiple nucleophilic sites, such as diamines or amino alcohols, controlling the extent of acylation to achieve selective monoacylation over diacylation is a common synthetic challenge.

Strategies to control acylation include:

Stoichiometry Control: Using a 1:1 molar ratio of the acylating agent to the poly-functional nucleophile can favor monoacylation. However, this often results in a mixture of starting material, monoacylated, and diacylated products.

Slow Addition: Adding the this compound slowly to a solution of the nucleophile at low temperatures can help to minimize diacylation. This technique, often under high dilution conditions, maintains a low concentration of the acylating agent, reducing the probability of a second acylation event.

Use of a Large Excess of the Nucleophile: Employing a large excess of the diamine or related nucleophile will statistically favor the formation of the monoacylated product, as it is more likely for the acyl chloride to react with an unreacted nucleophile molecule rather than the already acylated one.

Protecting Groups: One of the nucleophilic groups can be temporarily protected, allowing for the selective acylation of the unprotected site. This is followed by a deprotection step to reveal the monoacylated product.

Rearrangement Reactions: Application of Smiles Rearrangements in Benzamide Synthesis

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. While direct examples involving this compound are not readily found in the provided search results, the structural motifs of this compound are suitable for designing such a rearrangement.

A plausible pathway could involve the initial reaction of this compound with an appropriate nucleophile, such as an amino phenol (B47542), to form a benzamide. For a Smiles rearrangement to occur, the resulting benzamide would need to be activated for intramolecular substitution. The nitro group ortho to the chlorine atom in the starting material provides this activation.

A hypothetical reaction sequence is as follows:

Amide Formation: this compound reacts with a nucleophile like 2-aminophenol (B121084) to form an N-(2-hydroxyphenyl)-2-chloro-3-nitrobenzamide.

Rearrangement: In the presence of a base, the phenolic hydroxyl group is deprotonated, and the resulting phenoxide attacks the carbon atom bearing the chlorine, displacing it in an intramolecular fashion. This results in the formation of a diaryl ether linkage.

This rearrangement transforms a benzamide derivative into a different structural isomer, which can be a valuable tool in the synthesis of complex molecular architectures.

Formation of Isothiocyanate Derivatives from Benzoyl Chlorides

Acyl isothiocyanates are reactive intermediates that can be synthesized from their corresponding acyl chlorides. arkat-usa.org this compound can be converted to 2-chloro-3-nitrobenzoyl isothiocyanate by reaction with a thiocyanate (B1210189) salt.

The most common method involves the reaction of the acyl chloride with an inorganic thiocyanate, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in an anhydrous solvent like acetone. google.com The reaction proceeds via nucleophilic substitution at the carbonyl carbon, where the thiocyanate ion displaces the chloride.

The general reaction is: this compound + SCN⁻ → 2-Chloro-3-nitrobenzoyl isothiocyanate + Cl⁻

These resulting acyl isothiocyanates are versatile reagents themselves, participating in various cyclization and addition reactions. arkat-usa.org

| Method | Reagents | Solvent | Product |

| From Acyl Chloride | Ammonium thiocyanate google.com | Anhydrous Acetone | 2-Chloro-3-nitrobenzoyl isothiocyanate |

| From Acyl Chloride | Potassium thiocyanate | Anhydrous Acetone | 2-Chloro-3-nitrobenzoyl isothiocyanate |

Computational Chemistry Applications in 2 Chloro 3 Nitrobenzoyl Chloride Research

Quantum Chemical Studies on Reactivity and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-3-nitrobenzoyl chloride, these methods can predict its reactivity and the nature of its electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide a detailed map of electrophilic and nucleophilic sites within a molecule. In the case of this compound, the presence of electron-withdrawing groups—the nitro group (-NO₂) and the chloro group (-Cl)—as well as the acyl chloride functionality (-COCl), creates distinct regions of electrophilicity.

An electrophilicity map would likely indicate the carbonyl carbon of the acyl chloride as a primary site for nucleophilic attack due to the strong electron-withdrawing effect of the adjacent oxygen and chlorine atoms. The aromatic ring, influenced by the nitro and chloro substituents, would also exhibit regions of varying electron density, making certain positions more susceptible to nucleophilic aromatic substitution.

DFT calculations are also crucial for analyzing the transition states of reactions involving this compound. By modeling the energy profile of a reaction pathway, researchers can identify the structure and energy of the transition state, which is the highest point on the reaction coordinate. This information is vital for determining the activation energy and, consequently, the rate of the reaction. For instance, in the reaction of this compound with a nucleophile, DFT can be used to model the transition state of the addition-elimination mechanism at the carbonyl carbon.

Table 1: Predicted Electrophilic Sites in this compound

| Functional Group | Atom | Predicted Electrophilicity | Reasoning |

| Acyl Chloride | Carbonyl Carbon | High | Strong inductive effect of oxygen and chlorine atoms. |

| Aromatic Ring | Carbon atoms | Moderate | Influenced by the electron-withdrawing nitro and chloro groups. |

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool for mapping the entire trajectory of a chemical reaction, from reactants to products, passing through the transition state. acs.org An IRC calculation starts at the transition state geometry and follows the path of steepest descent on the potential energy surface in both forward and reverse directions. acs.org This allows for the precise elucidation of the reaction mechanism, confirming that a calculated transition state indeed connects the intended reactants and products.

For a reaction involving this compound, such as its hydrolysis, an IRC calculation could trace the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent elimination of hydrogen chloride. This would provide a step-by-step visualization of the bond-making and bond-breaking processes. acs.org

Molecular Modeling and Dynamics for Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and its flexibility are key determinants of its reactivity and how it interacts with other molecules. Molecular modeling and dynamics simulations provide insights into these aspects.

The conformation of this compound is influenced by the steric and electronic interactions between its substituents. The acyl chloride group and the nitro group are likely to be twisted out of the plane of the benzene (B151609) ring to minimize steric hindrance. X-ray crystallography studies of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, show that the nitro group is oriented nearly perpendicular to the benzene ring, and the carboxylic acid group is also significantly twisted out of the plane. researchgate.net A similar conformational preference would be expected for this compound. Computational studies on substituted benzoyl chlorides have also shown that ortho-substituted compounds tend to have non-planar conformations.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or reactants, over time. An MD simulation would reveal the preferred conformations of the molecule in a given environment and the nature of the intermolecular forces at play.

Solvent Effect Simulations for Reaction Trajectory and Yield Optimization

The choice of solvent can have a dramatic impact on the rate, yield, and even the mechanism of a chemical reaction. Solvent effect simulations are used to understand these influences at a molecular level.

The Polarizable Continuum Model (PCM) is a widely used method in which the solvent is treated as a continuous medium with a specific dielectric constant. This approach can be combined with DFT calculations to model how the solvent stabilizes or destabilizes the reactants, transition state, and products of a reaction. For reactions involving the highly polar this compound, polar solvents would be expected to play a significant role. For example, a polar solvent could stabilize the charged transition state of a nucleophilic substitution reaction, thereby accelerating the reaction rate. By simulating the reaction in different virtual solvents, researchers can predict the optimal conditions for achieving a high yield of the desired product.

In Silico Prediction of Regioselectivity and Stereoselectivity in Multi-Step Syntheses

In reactions where multiple products can be formed, predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed) is crucial for efficient synthesis design.

Computational methods can be highly effective in predicting the regioselectivity of reactions involving substituted aromatic compounds like this compound. For instance, in a nucleophilic aromatic substitution reaction, the incoming nucleophile could potentially attack different positions on the benzene ring. By calculating parameters such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and the electrostatic potential, it is possible to predict the most likely site of attack. nih.govresearchgate.net Research has shown that for electrophilic aromatic substitution, the position with the lowest calculated NMR chemical shift often corresponds to the site of reaction. nih.govresearchgate.net A similar approach, focusing on the Lowest Unoccupied Molecular Orbital (LUMO) for nucleophilic attack, can be applied.

In the synthesis of more complex molecules starting from this compound, such as the production of benzothiazinones, there is a possibility of forming side products. researchgate.net Computational modeling of the reaction pathways can help to understand why these side products are formed and how reaction conditions might be adjusted to favor the desired product. researchgate.net For example, by comparing the activation energies for the different possible reaction pathways, the major product can be predicted.

Table 2: Computationally Predicted Regioselectivity of Nucleophilic Attack on a Derivative of this compound

| Reaction Site | Intermediate | Predicted Outcome | Computational Rationale |

| Isothiocyanate Carbon | Thiourea derivative | Favorable at lower temperatures | Lower activation energy for the desired cyclization reaction. |

| Carbonyl Carbon | Amide side product | More prevalent at higher temperatures | Alternative nucleophilic attack becomes more competitive. |

Advanced Synthetic Applications and Derivatization of 2 Chloro 3 Nitrobenzoyl Chloride

Strategic Building Block in Complex Organic Molecule Synthesis

2-Chloro-3-nitrobenzoyl chloride serves as a crucial starting material and intermediate in the synthesis of a wide array of complex organic molecules. Its utility stems from the presence of multiple reactive sites: the highly reactive acyl chloride group, and the chloro and nitro substituents on the benzene (B151609) ring, which can be manipulated through various organic reactions. The electron-withdrawing nature of the nitro group enhances the electrophilic character of the acyl chloride, making it highly susceptible to nucleophilic attack.

This compound is a key precursor for synthesizing substituted benzamides and other intricate structures. For instance, it is employed in the production of various pharmaceuticals and agrochemicals. lookchem.com The reactivity of the chloro and nitro groups allows for further functionalization, leading to the construction of diverse molecular scaffolds.

Facilitating Heterocyclic Compound Synthesis

The versatile reactivity of this compound makes it an invaluable reagent for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.netrsc.org

Construction of Nitrogen-Containing Heterocycles (e.g., benzodiazepines, benzamides, oxadiazoles, benzothiazole (B30560) derivatives)

This compound is instrumental in the synthesis of numerous nitrogen-containing heterocycles.

Benzamides: It readily reacts with amines to form benzamide (B126) derivatives. researchgate.netrsc.org For example, it can be condensed with various amines to produce N-substituted 2-chlorobenzamides. researchgate.net The resulting benzamides can serve as intermediates for more complex heterocyclic systems.

Benzothiazoles: This acyl chloride is used to create benzothiazole derivatives, which are known for their wide range of pharmacological activities. researchgate.netnih.govresearchgate.net The synthesis often involves the reaction of this compound with 2-aminothiophenol (B119425) or its derivatives, leading to the formation of the benzothiazole ring system. researchgate.net

Oxadiazoles: It serves as a precursor for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. The synthesis can proceed through the formation of an N-aroylhydrazone, which then undergoes oxidative cyclization to yield the oxadiazole ring. researchgate.netnih.gov

The following table summarizes some examples of nitrogen-containing heterocycles synthesized using this compound and their synthetic approaches.

| Heterocycle | Synthetic Approach |

| Benzamides | Reaction with various amines. researchgate.netrsc.org |

| Benzothiazoles | Condensation with 2-aminothiophenol derivatives. researchgate.netresearchgate.net |

| 1,3,4-Oxadiazoles | Formation of N-aroylhydrazones followed by oxidative cyclization. researchgate.netnih.gov |

Synthesis of Sulfur-Containing Heterocycles (e.g., benzothiazinones, thiophenes)

This compound is a key starting material for the synthesis of important sulfur-containing heterocycles, particularly benzothiazinones.

Benzothiazinones: It is a crucial precursor in the synthesis of 1,3-benzothiazin-4-ones (BTZs), a promising class of antitubercular agents. researchgate.netresearchgate.net The synthesis typically involves the reaction of this compound with a thiocyanate (B1210189) salt to form a benzoyl isothiocyanate intermediate. This intermediate then reacts with an amine, followed by intramolecular cyclization to yield the benzothiazinone core. researchgate.netresearchgate.net

The synthesis of sulfur-containing heterocycles is a significant area of research due to their presence in many biologically active compounds. researchgate.netdp.tech

Formation of Oxygen-Containing Heterocycles

While the primary applications of this compound are in the synthesis of nitrogen and sulfur-containing heterocycles, its reactivity can also be harnessed for the formation of oxygen-containing ring systems, often as part of more complex polycyclic structures.

Precursor for Pharmacologically Relevant Scaffolds and Bioactive Molecules

The versatility of this compound as a building block extends to the synthesis of a multitude of pharmacologically relevant scaffolds and bioactive molecules. lookchem.com

Design and Synthesis of Novel Pharmaceutical Intermediates and Ligands (e.g., Sivelestat sodium, antitubercular agents, anti-inflammatory compounds, RNA polymerase inhibitors)

Sivelestat Sodium: Although not a direct precursor, the structural motifs derived from related benzoyl chlorides are found in complex molecules like Sivelestat sodium, a neutrophil elastase inhibitor. The synthesis of such compounds often involves the coupling of substituted benzoic acid derivatives. google.com

Antitubercular Agents: this compound is a key starting material for the synthesis of potent antitubercular agents, most notably the benzothiazinone (BTZ) class of compounds. researchgate.netresearchgate.netnih.gov These compounds, such as BTZ043 and PBTZ169 (macozinone), are inhibitors of the mycobacterial enzyme DprE1. nih.govresearchgate.net The synthesis of these agents highlights the importance of the 2-chloro-3-nitrobenzoyl scaffold in medicinal chemistry. nih.govfrontiersin.org

Anti-inflammatory Compounds: The core structure provided by this compound is utilized in the synthesis of novel compounds with anti-inflammatory properties. For example, it can be used to construct quinoline (B57606) derivatives that are further elaborated into pyrazole-substituted benzimidazoles, which have shown anti-inflammatory activity. researchgate.netmdpi.com

RNA Polymerase Inhibitors: The fundamental benzamide linkage formed from this compound is a feature in some classes of RNA polymerase inhibitors.

The following table details some of the pharmacologically active compounds and scaffolds synthesized using this compound as a key intermediate.

| Compound/Scaffold | Pharmacological Relevance | Synthetic Precursor |

| Benzothiazinones (BTZs) | Antitubercular agents (DprE1 inhibitors) nih.govresearchgate.netresearchgate.net | This compound researchgate.netnih.gov |

| Quinoline-based heterocycles | Anti-inflammatory agents researchgate.net | This compound derivatives |

| Benzothiazole derivatives | Antimicrobial agents researchgate.netnih.gov | This compound researchgate.net |

Derivatization for Agrochemical Compound Development

This compound serves as a crucial building block in the synthesis of a variety of active ingredients for agrochemicals, including herbicides and insecticides. The compound's structure allows for its incorporation into larger, more complex molecules designed to target specific biological pathways in pests and weeds.

Detailed research findings highlight its role as a key intermediate in creating novel amide and isoxazole (B147169) derivatives with significant biological activity. For instance, in the field of herbicide development, this compound is a starting material for certain isoxazol-3-one herbicides. The synthesis involves reacting the benzoyl chloride with an N-substituted hydroxylamine (B1172632) to form a hydroxamic acid intermediate. This intermediate is then cyclized to create a 7-nitrobenzoisoxazole, which is further processed through reduction and chlorination to yield the final herbicidally active compound, 7-amino-4-chloroisoxazol-3-one. chemimpex.com

In insecticide development, this benzoyl chloride is integral to the synthesis of modern meta-diamide insecticides, such as the novel compound broflanilide. researchgate.net The synthesis pathway involves the acylation of a substituted aniline, like 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline, with this compound. researchgate.net This reaction forms a key nitrobenzamide intermediate, which undergoes further transformations to produce the final insecticidal molecule. researchgate.net Broflanilide is noted for its high efficacy against a range of pests, including those resistant to other insecticides, and possesses a novel mode of action. researchgate.net

Patents for pest control agents further confirm the utility of this compound in generating a wide array of complex amide derivatives with demonstrated pesticidal effects. alibaba.com These applications underscore the compound's importance in the discovery and optimization of new agrochemical solutions.

| Starting Material | Reactant | Resulting Intermediate/Product Class | Agrochemical Type | Reference |

|---|---|---|---|---|

| This compound | N-substituted hydroxylamine | 7-Nitrobenzoisoxazole / 7-Amino-4-chloroisoxazol-3-one | Herbicide | chemimpex.com |

| This compound | Substituted anilines (e.g., 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline) | N-phenyl-2-chloro-3-nitrobenzamides / Broflanilide | Insecticide | researchgate.net |

| This compound | Various complex amines | Amide derivatives | Pest Control Agent | alibaba.com |

Intermediacy in the Synthesis of Dyes and Pigments

While its application in agrochemicals is well-documented, the role of this compound as an intermediate in the synthesis of dyes and pigments is less direct but evident through its derivatives. The compound itself is a precursor to other molecules that are valuable in the production of colorants.

General chemical supplier literature notes that 2-chloro-3-nitrobenzoic acid, the direct precursor to the benzoyl chloride, serves as an intermediate in the synthesis of dyes. chemimpex.com The conversion of this acid to the more reactive benzoyl chloride is a standard step to facilitate reactions for creating larger, colored molecules.

More specifically, historical patent literature indicates that derivatives of this compound are useful in creating reactive dyes. The process involves converting 2-chloro-3-nitrobenzoic acid into 2-amino-3-nitrobenzoic acid. google.com This amino derivative has been identified as a particularly valuable intermediate in the synthesis of organic dyestuffs. google.com For example, it is used to prepare 2,3-dichloroquinoxaline, a molecule that functions as a "reactive hook" for certain types of dyes, allowing them to covalently bond to fabrics. google.com This application highlights an indirect but significant role for the core 2-chloro-3-nitrobenzoyl structure in the dye industry.

Cutting Edge Analytical and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound with the complexity of 2-Chloro-3-nitrobenzoyl chloride, high-field NMR is indispensable.

High-Resolution ¹H and ¹³C NMR for Comprehensive Structural Assignment

A detailed examination using high-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy is the primary step for structural verification.

¹H NMR: The proton NMR spectrum for this compound is expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm). These signals would correspond to the three protons on the benzene (B151609) ring. The substitution pattern (1,2,3-trisubstituted) would lead to a complex splitting pattern, likely a set of doublets and a triplet, whose exact chemical shifts and coupling constants would be diagnostic of the precise proton environments.

¹³C NMR: The ¹³C NMR spectrum would provide evidence for all seven carbon atoms in the molecule. This would include the carbonyl carbon of the acyl chloride (expected in the 165-175 ppm range), and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached chloro, nitro, and carbonyl chloride groups.

Despite the theoretical expectations, a thorough search of scientific literature and chemical databases reveals no publicly available experimental ¹H or ¹³C NMR data specifically for this compound.

2D NMR Techniques for Connectivity and Stereochemical Analysis

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the quaternary (non-protonated) carbons by observing their correlations to nearby protons. For instance, the proton signals would show long-range correlations to the carbonyl carbon and the carbons bearing the chloro and nitro substituents.

Specific 2D NMR data for this compound are not available in the public domain.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong absorption band characteristic of the acid chloride carbonyl (C=O) stretch, typically found in the region of 1770-1815 cm⁻¹. Other key expected absorptions include strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group (approx. 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively), C-Cl stretching vibrations (approx. 600-800 cm⁻¹), and various bands corresponding to the C=C stretching and C-H bending of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitro group and aromatic ring vibrations are typically strong in Raman spectra, whereas the carbonyl stretch is often weaker than in the IR spectrum.

No experimental IR or Raman spectra for this compound have been published in the available scientific literature.

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₇H₃Cl₂NO₃). The presence of two chlorine atoms would be readily identifiable through the characteristic isotopic pattern (M, M+2, M+4 peaks with an approximate ratio of 9:6:1).

Hyphenated Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from a mixture and analyze it. However, the high reactivity of acyl chlorides like this compound presents a significant challenge. The compound is prone to hydrolysis with trace water, which can occur in the injection port of a GC or in the mobile phase of a standard reverse-phase LC system.

For GC-MS analysis, derivatization of the acyl chloride to a more stable ester or amide is often necessary. Alternatively, analysis via normal-phase HPLC, which uses non-aqueous solvents, can sometimes be performed to prevent degradation.

Specific experimental mass spectrometry or hyphenated chromatography-mass spectrometry data for this compound is not documented in readily accessible sources.

X-ray Crystallography for Definitive Solid-State Structure and Intermolecular Bonding Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would reveal the spatial orientation of the chloro, nitro, and acyl chloride groups relative to the benzene ring. Steric hindrance between the adjacent substituents would likely cause the nitro and acyl chloride groups to be twisted out of the plane of the aromatic ring. This analysis would also detail any intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing in the solid state.

A search of crystallographic databases indicates that the crystal structure for this compound has not been determined or is not publicly available.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring its formation during a chemical reaction.

Gas Chromatography (GC): Due to the high reactivity and thermal lability of acyl chlorides, direct injection into a GC system can be problematic, potentially causing degradation and inaccurate purity readings. If utilized, it would require robust, inert column phases and careful optimization of temperature conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a more common method for purity assessment. As mentioned, standard reversed-phase methods are generally unsuitable due to the presence of water in the mobile phase, which would hydrolyze the sample to 2-Chloro-3-nitrobenzoic acid. Therefore, normal-phase HPLC, using non-polar stationary phases and anhydrous non-polar mobile phases (e.g., hexane/ethyl acetate), is the preferred method for analyzing reactive acyl chlorides without derivatization.

No specific, validated chromatographic methods for the purity assessment of this compound are published in the scientific literature.

Gas Chromatography (GC) for Volatile Product Characterization

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be invaluable for characterizing volatile byproducts or impurities that may be present in a sample. Furthermore, derivatization techniques can be employed to increase the volatility of the analyte, making it amenable to GC analysis.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a chromatographic column by an inert carrier gas (e.g., helium, nitrogen). The separation occurs based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (ToFMS) represents a significant advancement in the characterization of complex volatile mixtures. mdpi.com This technique provides a much higher separation power compared to conventional one-dimensional GC, allowing for the resolution of co-eluting compounds. mdpi.com The use of a ToFMS detector offers high sensitivity and rapid data acquisition, which is essential for the narrow peaks generated in GC×GC. mdpi.com

For the analysis of reaction mixtures, such as those from Friedel-Crafts acylation reactions involving benzoyl chlorides, GC/MSⁿ (tandem mass spectrometry) is a highly effective tool for the unambiguous identification of regioisomers. researchgate.net The fragmentation patterns observed in the mass spectra can provide detailed structural information, allowing for the differentiation of isomers that may be difficult to separate chromatographically. researchgate.net

Table 2: Potential GC Application for this compound Analysis

| Parameter | Application |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sample Preparation | Potential for derivatization to increase volatility |

| Use Case | Identification of volatile impurities and reaction byproducts |

| Advanced Technique | GC×GC-ToFMS for complex mixture analysis |

This table outlines potential applications as direct GC analysis of this compound is less common than HPLC.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring and Preliminary Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is widely used in organic synthesis for monitoring the progress of reactions. libretexts.org It allows for a quick assessment of the consumption of starting materials and the formation of products. libretexts.org

In the context of reactions involving this compound, TLC can be used to track the conversion of the starting material into the desired product. A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting material. libretexts.org The plate is then developed in a suitable solvent system (eluent), and the separated spots are visualized, typically under UV light, as aromatic compounds like this compound are UV-active. youtube.com The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. libretexts.org By comparing the relative intensities of the spots over time, a chemist can estimate when the reaction is complete. youtube.com

While TLC is primarily a qualitative technique, it can provide semi-quantitative information. The retention factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, can be used to identify compounds if a standard is run alongside the sample.

Table 3: Typical TLC Application for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel plate |

| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) |

| Visualization | UV light |

| Application | Monitoring the disappearance of starting material and appearance of product |

This table provides a general overview of a typical TLC setup for reaction monitoring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For organic molecules containing chromophores, such as the aromatic ring and the nitro group in this compound, UV-Vis spectroscopy can provide valuable information about the electronic structure.

The UV-Vis spectrum of a compound is a plot of its absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of a compound under specific solvent conditions. While UV-Vis spectroscopy is generally not used for unambiguous identification on its own due to the broad nature of the absorption bands, it is a powerful tool when used in conjunction with other techniques, particularly as a detector for HPLC.

Advanced Derivatization Strategies for Enhanced Spectroscopic and Chromatographic Detection

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical technique. In the context of HPLC and GC analysis, derivatization can be employed to:

Introduce a chromophore or fluorophore: This enhances the sensitivity of UV-Vis or fluorescence detection. nih.gov

Increase volatility: This makes the analyte more amenable to GC analysis.

Improve chromatographic behavior: This can lead to better peak shape and resolution.

Enhance ionization efficiency: This improves sensitivity in mass spectrometric detection. nih.gov

For compounds like this compound, which is an acyl chloride, it can itself be used as a derivatizing agent. However, for the analysis of its hydrolysis product, 2-chloro-3-nitrobenzoic acid, or other related compounds, derivatization can be beneficial. For instance, esterification of the carboxylic acid group would increase its volatility for GC analysis.

A common derivatization strategy for compounds containing amine or hydroxyl groups is benzoylation, using a reagent like benzoyl chloride. nih.govchromatographyonline.com This introduces a benzoyl group, which is a strong chromophore, thereby enhancing UV detection. chromatographyonline.com While this compound is already a benzoyl chloride derivative, understanding these strategies is crucial for the broader analytical context of its reactions and related compounds.

The principles of derivatization involve reacting the analyte with a reagent that imparts the desired properties. nih.gov The reaction conditions, such as temperature and time, need to be optimized to ensure complete derivatization. nih.gov The choice of derivatizing agent depends on the functional groups present in the analyte and the analytical technique being used. nih.gov

Q & A

Basic Questions

Q. How can 2-chloro-3-nitrobenzoyl chloride be synthesized from 2-chloro-3-nitrobenzoic acid?

- Methodological Answer : The synthesis involves reacting 2-chloro-3-nitrobenzoic acid with phosphorus pentachloride (PCl₅) in anhydrous cyclohexane under reflux conditions. After completion, the product is purified via vacuum distillation to remove residual solvents and byproducts. Key parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling reaction temperature (typically 60–80°C) to optimize yield .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions on the aromatic ring and the acyl chloride group.

- Infrared (IR) Spectroscopy : Confirms the presence of C=O stretching (~1750 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M⁺] at m/z 219.5 for C₇H₃Cl₂NO₃).

- Elemental Analysis : Validates the Cl and N content .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- Moisture Avoidance : Store in sealed, moisture-free containers to prevent hydrolysis.

- Emergency Protocols : In case of skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in amber glass containers under inert gas (e.g., argon) at 2–8°C. Desiccants like silica gel should be used to absorb moisture. Avoid prolonged exposure to light, which may degrade the nitro group .

Advanced Research Questions

Q. How do the nitro and chloro substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group at position 3 and chloro at position 2 activate the carbonyl carbon by withdrawing electron density, enhancing electrophilicity.

- Steric Effects : The meta-substituted nitro group minimizes steric hindrance, favoring reactions with bulky nucleophiles (e.g., amines).

- Kinetic Studies : Monitor reaction rates using HPLC or in situ IR to compare with analogs like 2-methyl-3-nitrobenzoyl chloride .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Methodological Answer :

- Excess Reagent : Use 1.2–1.5 equivalents of PCl₅ to ensure complete conversion of the carboxylic acid.

- Solvent Choice : Anhydrous cyclohexane minimizes side reactions.

- Temperature Control : Maintain reflux at 80°C for 4–6 hours.

- Post-Reaction Workup : Quench residual PCl₅ with dry ice/ethanol before distillation .

Q. How is this compound utilized in synthesizing bioactive amides?

- Methodological Answer : React with amines (e.g., 5-aminotetrazole) in tetrahydrofuran (THF) at 60°C. Monitor progress via TLC (silica gel, ethyl acetate/hexane). Purify the amide via recrystallization (e.g., from ethanol/water). Example: Synthesis of 2-chloro-3-nitro-N-(1H-tetrazol-5-yl)-benzamide, a potential medicinal chemistry intermediate .

Q. What computational methods elucidate the electronic effects of substituents in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps and Fukui indices to predict reactive sites.

- Molecular Dynamics (MD) : Simulate solvolysis pathways in polar aprotic solvents (e.g., DMF).

- Comparative Studies : Compare with analogs (e.g., 4-nitrobenzoyl chloride) to assess substituent positioning impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.